3,3'-(1,4-Phenylene)di(prop-2-ynal)
Description
Molecular Geometry
The molecule consists of a central 1,4-disubstituted benzene ring with two prop-2-ynal (–C≡C–CHO) groups attached at the para positions. The IUPAC name derives from this arrangement: 3,3'-(1,4-phenylene)di(prop-2-ynal). Key geometric parameters include:
Bond lengths :
- The alkyne (C≡C) bonds measure approximately 1.20 Å , characteristic of sp-hybridized carbon-carbon triple bonds.
- The carbonyl (C=O) bond in the aldehyde group is 1.23 Å , consistent with typical aldehydic bonds.
- The aromatic C–C bonds in the benzene ring average 1.39 Å , reflecting delocalized π-electron density.
Bond angles :
Torsional angles :
Bonding Configuration
The electronic structure is influenced by conjugation effects :
- The alkyne groups engage in π-conjugation with the benzene ring, extending the delocalized electron system and stabilizing the molecule.
- The aldehyde groups introduce polar resonance interactions , where the carbonyl oxygen withdraws electron density via inductive effects, polarizing the triple bond.
A summary of key geometric parameters is provided in Table 1.
Table 1 : Geometric parameters of 3,3'-(1,4-Phenylene)di(prop-2-ynal)
| Parameter | Value |
|---|---|
| C≡C bond length | 1.20 Å |
| C=O bond length | 1.23 Å |
| Aromatic C–C bond length | 1.39 Å |
| C≡C–C bond angle | 180° |
| Dihedral angle (aryl-alkyne) | 8.5° |
Properties
CAS No. |
152554-56-8 |
|---|---|
Molecular Formula |
C12H6O2 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
3-[4-(3-oxoprop-1-ynyl)phenyl]prop-2-ynal |
InChI |
InChI=1S/C12H6O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-10H |
InChI Key |
KRUODIJTCDSJMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC=O)C#CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(prop-2-ynal) typically involves the reaction of 1,4-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)di(prop-2-ynal) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,4-Phenylene)di(prop-2-ynal) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynal groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynoic acid).
Reduction: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynol).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3’-(1,4-Phenylene)di(prop-2-ynal) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3’-(1,4-Phenylene)di(prop-2-ynal) involves its interaction with various molecular targets, primarily through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3'-(1,4-Phenylene)di(prop-2-enoic acid) Esters
Key Compounds:
- 2-Propenoic acid, 3,3'-(1,4-phenylene)bis-, didecyl ester (CAS: 95265-08-0; C₃₂H₅₀O₄; MW: 498.737 g/mol)
- Diethyl 3,3'-(1,4-phenylene)diacrylate (synonyms include p-phenylenediacrylic acid diethyl ester; C₁₈H₂₀O₄; MW: 300.35 g/mol)
Structural and Functional Differences:
- Core and Substituents : Both compounds retain the 1,4-phenylene backbone but substitute prop-2-ynal with acrylate ester groups (CH₂=CH-COOR). The didecyl ester () features long alkyl chains (decyl groups), while the diethyl ester () has shorter ethyl chains.
- Reactivity: Acrylate esters undergo hydrolysis (acid- or base-catalyzed) to carboxylic acids and radical polymerization via their double bonds, making them industrially relevant as crosslinkers or monomers . In contrast, the aldehyde and alkyne groups in 3,3'-(1,4-Phenylene)di(prop-2-ynal) favor Schiff base formation (with amines) and cycloadditions (e.g., with azides), enabling bioorthogonal applications.
- Physical Properties: The didecyl ester’s higher molecular weight (498.737 g/mol) and hydrophobic alkyl chains reduce its polarity compared to the target compound, enhancing solubility in non-polar solvents.
3-(1,4-Cyclohexadienyl)-L-alanine
Structure: (2S)-2-amino-3-(1,4-cyclohexadienyl)propanoic acid (C₉H₁₃NO₂; MW: 179.21 g/mol) .
Key Differences:
- Core: The cyclohexadienyl ring (non-aromatic, partially saturated) contrasts with the fully aromatic phenylene core of the target compound.
- Functionality: As an L-alanine derivative, this compound participates in enzyme-mediated processes, notably as a substrate analog in studies of phenylalanine ammonia-lyase (PAL) .
- Reactivity : The cyclohexadienyl group undergoes enzymatic dehydrogenation to form aromatic products, a pathway irrelevant to the target compound’s alkyne-aldehyde system.
Functional Group Influence on Reactivity
| Functional Group | Reactivity in Target Compound | Reactivity in Acrylate Esters |
|---|---|---|
| Aldehyde (-CHO) | Nucleophilic additions (e.g., Schiff bases) | Absent; replaced by ester groups |
| Alkyne (C≡C) | Click chemistry (azide cycloaddition) | Absent; replaced by alkene (C=C) for polymerization |
| Ester (-COOR) | Absent | Hydrolysis, radical reactions |
Data Table: Comparative Analysis
Biological Activity
3,3'-(1,4-Phenylene)di(prop-2-ynal) is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial and anticancer effects, as well as its mechanisms of action and relevant research findings.
Molecular Structure and Formula
- IUPAC Name : 3,3'-(1,4-Phenylene)di(prop-2-ynal)
- Molecular Formula : C16H14O2
- Molecular Weight : 250.29 g/mol
The compound features a central phenylene group with two prop-2-ynal substituents. This structure is significant for its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that 3,3'-(1,4-Phenylene)di(prop-2-ynal) exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing effective inhibition of growth.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 20 | 50 |
| S. aureus | 25 | 20 |
| C. albicans | 18 | 40 |
These results suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of 3,3'-(1,4-Phenylene)di(prop-2-ynal) have been explored in various cancer cell lines. The compound has demonstrated significant cytotoxic effects against several types of cancer cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | High |
| MCF7 (breast cancer) | 10.0 | Moderate |
| A549 (lung cancer) | 8.5 | High |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The biological activity of 3,3'-(1,4-Phenylene)di(prop-2-ynal) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Interference with Cellular Signaling Pathways : The compound may disrupt signaling pathways critical for tumor growth and metastasis.
Study on Anticancer Activity
A study conducted on the effects of 3,3'-(1,4-Phenylene)di(prop-2-ynal) on HeLa cells highlighted its ability to induce apoptosis through ROS generation. The researchers observed morphological changes consistent with apoptosis and confirmed these findings through flow cytometry analysis.
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
